(R)-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate
CAS No.:
Cat. No.: VC15886983
Molecular Formula: C15H27N3O5
Molecular Weight: 329.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H27N3O5 |
|---|---|
| Molecular Weight | 329.39 g/mol |
| IUPAC Name | ditert-butyl (2R)-2-carbamoylpiperazine-1,4-dicarboxylate |
| Standard InChI | InChI=1S/C15H27N3O5/c1-14(2,3)22-12(20)17-7-8-18(10(9-17)11(16)19)13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H2,16,19)/t10-/m1/s1 |
| Standard InChI Key | YVQUDJUGLPUGDQ-SNVBAGLBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCN([C@H](C1)C(=O)N)C(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)N)C(=O)OC(C)(C)C |
Introduction
| Parameter | Value/Description | Source |
|---|---|---|
| Protecting Groups | tert-Butyloxycarbonyl (Boc) | |
| Carbamoylating Agent | Carbamoyl chloride or isocyanate | |
| Stereoselectivity Method | Chiral catalysts or enzymatic resolution |
Physicochemical Properties
The compound exhibits distinct physicochemical characteristics that influence its handling and application:
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Molecular Structure:
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The piperazine ring adopts a chair conformation, stabilized by intramolecular hydrogen bonding between the carbamoyl group and Boc-protected amines .
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The tert-butyl groups enhance solubility in organic solvents (e.g., dichloromethane, THF) while conferring steric protection to the amine functionalities.
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Stability and Storage:
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Moisture-sensitive; requires storage at -20°C under inert atmosphere (argon or nitrogen).
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Prolonged exposure to humidity leads to Boc deprotection and decomposition.
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Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₇N₃O₅ | |
| Molecular Weight | 329.39 g/mol | |
| Storage Conditions | -20°C, inert atmosphere, dry | |
| Solubility | Soluble in DCM, THF, DMF |
Pharmaceutical Applications
(R)-Di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate is primarily utilized as a chiral intermediate in the synthesis of bioactive molecules. Key applications include:
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Antiviral Agents:
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Central Nervous System (CNS) Drugs:
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The compound’s ability to cross the blood-brain barrier makes it valuable in synthesizing antipsychotics and antidepressants. For example, analogous derivatives modulate serotonin and dopamine receptors.
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Anticancer Therapeutics:
Table 3: Therapeutic Areas and Derivatives
| Therapeutic Area | Target/Mechanism | Source |
|---|---|---|
| Antiviral | Protease inhibition | |
| CNS Disorders | Dopamine/Serotonin modulation | |
| Oncology | HDAC inhibition |
Recent Advances and Future Directions
Recent studies highlight the compound’s role in click chemistry-derived drug candidates. For instance, tert-butyl piperazine carboxylates serve as precursors for triazole-linked GPR119 agonists, a target for type-2 diabetes mellitus . Future research may explore:
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Polymer-Supported Synthesis: Enabling scalable production with reduced purification steps.
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Targeted Drug Delivery: Conjugating the compound to nanoparticles for enhanced bioavailability.
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